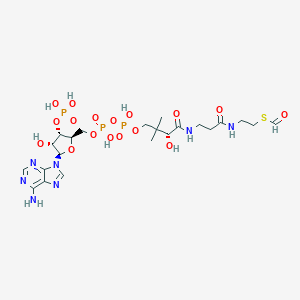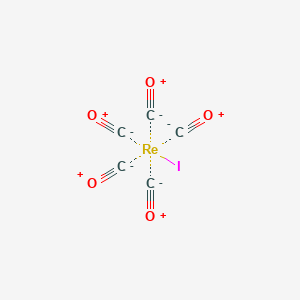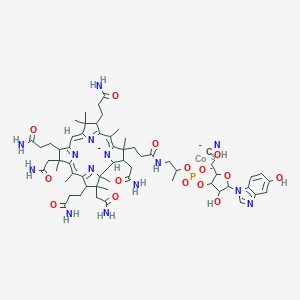
5-Hydroxybenzimidazolylcobamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxybenzimidazolylcobamid, also known as coenzyme B12, is a naturally occurring compound that is essential for the normal functioning of human cells. It is a member of the vitamin B12 family and is involved in a range of biochemical processes, including DNA synthesis, the metabolism of fatty acids and amino acids, and the formation of red blood cells. In
Wirkmechanismus
The mechanism of action of 5-Hydroxybenzimidazolylcobamid involves its role as a cofactor in various enzymatic reactions. It binds to specific enzymes, such as methylmalonyl-CoA mutase and methionine synthase, and facilitates their function. In the case of methylmalonyl-CoA mutase, it acts as a 5-Hydroxybenzimidazolylcobamid, assisting in the conversion of methylmalonyl-CoA to succinyl-CoA. In the case of methionine synthase, it acts as a cofactor, facilitating the conversion of homocysteine to methionine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Hydroxybenzimidazolylcobamid are numerous. It is involved in the synthesis of DNA, which is essential for cell growth and division. It is also involved in the metabolism of fatty acids and amino acids, which are important for energy production and the maintenance of healthy tissues. In addition, it is involved in the formation of red blood cells, which are essential for oxygen transport throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxybenzimidazolylcobamid in lab experiments is its specificity. It binds to specific enzymes, allowing for precise control over enzymatic reactions. Another advantage is its stability. It is a relatively stable compound, which allows for long-term storage and use in experiments. One limitation is its cost. 5-Hydroxybenzimidazolylcobamid is a relatively expensive compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 5-Hydroxybenzimidazolylcobamid. One direction is the study of its role in cancer prevention and treatment. It has been shown to have anti-cancer properties, and further research could lead to the development of new cancer treatments. Another direction is the study of its role in neurodegenerative diseases. It has been shown to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthesis methods for 5-Hydroxybenzimidazolylcobamid could lead to increased availability and lower cost, making it more accessible for use in scientific research.
Synthesemethoden
5-Hydroxybenzimidazolylcobamid is synthesized from cobalamin, which is a naturally occurring form of vitamin B12. The synthesis process involves the addition of a hydroxyl group to the benzimidazole ring of cobalamin. This is achieved through a series of chemical reactions involving the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
5-Hydroxybenzimidazolylcobamid has a wide range of scientific research applications. It is used in the study of DNA synthesis, as it is involved in the conversion of methylmalonyl-CoA to succinyl-CoA. It is also used in the study of fatty acid and amino acid metabolism, as it is involved in the conversion of homocysteine to methionine. In addition, it is used in the study of red blood cell formation, as it is involved in the synthesis of heme.
Eigenschaften
CAS-Nummer |
14708-95-3 |
|---|---|
Produktname |
5-Hydroxybenzimidazolylcobamid |
Molekularformel |
C61H84CoN14O15P |
Molekulargewicht |
1343.3 g/mol |
IUPAC-Name |
cobalt(3+);[4-hydroxy-5-(5-hydroxybenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C60H86N13O15P.CN.Co/c1-28(87-89(84,85)88-51-39(26-74)86-55(50(51)83)73-27-68-37-20-31(75)10-14-38(37)73)25-67-47(82)18-19-57(6)35(21-44(64)79)54-60(9)59(8,24-46(66)81)34(13-17-43(63)78)49(72-60)30(3)53-58(7,23-45(65)80)32(11-15-41(61)76)36(69-53)22-40-56(4,5)33(12-16-42(62)77)48(70-40)29(2)52(57)71-54;1-2;/h10,14,20,22,27-28,32-35,39,50-51,54-55,74,83H,11-13,15-19,21,23-26H2,1-9H3,(H16,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,82,84,85);;/q;-1;+3/p-2 |
InChI-Schlüssel |
MAKWLFSKRAUSAV-UHFFFAOYSA-L |
Isomerische SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |
Synonyme |
5-hydroxybenzimidazolylcobamid 5-hydroxybenzimidazolylcobamide Co(beta)-cyano-5'-hydroxybenzimidazolylcobamide factor III, corrinoid factor III, vitamin B 12 HMQC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




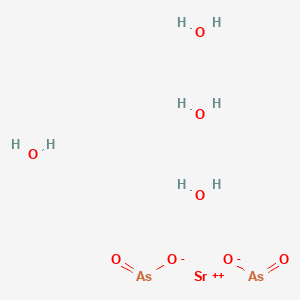
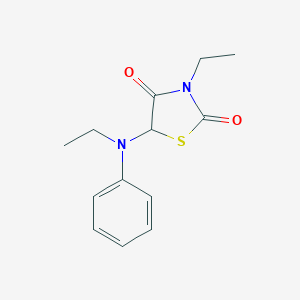

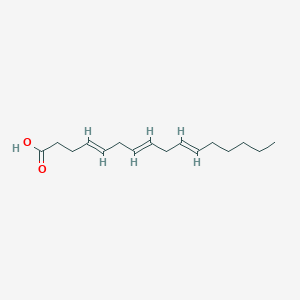

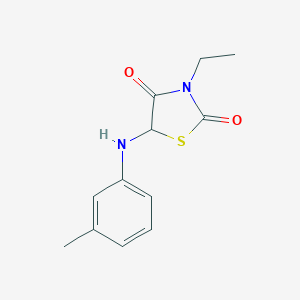
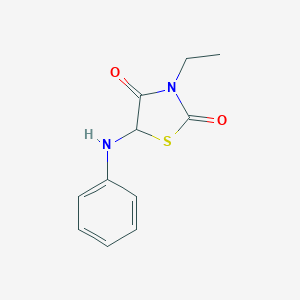
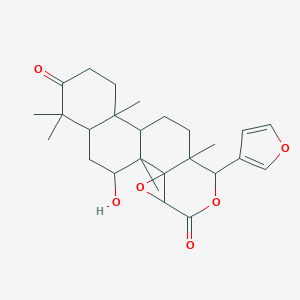
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

